The Physicochemical Profile and Strategic Utility of 5-(2-Hydroxyethyl)nicotinonitrile in Drug Discovery
The Physicochemical Profile and Strategic Utility of 5-(2-Hydroxyethyl)nicotinonitrile in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the nicotinonitrile (3-cyanopyridine) scaffold is recognized as a "privileged structure," forming the core of numerous FDA-approved therapeutics and advanced clinical candidates[1]. Among its functionalized derivatives, 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) has emerged as a highly versatile, advanced intermediate[2]. By strategically positioning a two-carbon aliphatic alcohol at the 5-position of the electron-deficient cyanopyridine ring, this molecule offers a unique balance of physicochemical stability and synthetic tractability.
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, derivatization workflows, and pharmacological applications of 5-(2-Hydroxyethyl)nicotinonitrile, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
The utility of 5-(2-Hydroxyethyl)nicotinonitrile stems directly from its distinct physicochemical profile. The molecule integrates three critical pharmacophoric elements: a basic pyridine nitrogen, a strongly electron-withdrawing nitrile group, and a flexible primary alcohol.
Quantitative Data Summary
To facilitate compound library design and storage planning, the core physicochemical and commercial parameters of 5-(2-Hydroxyethyl)nicotinonitrile are summarized below[2][3][4]:
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 5-(2-Hydroxyethyl)nicotinonitrile | Standard IUPAC nomenclature. |
| CAS Registry Number | 1694868-89-7 | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | C₈H₈N₂O | Defines the mass and elemental composition. |
| Molecular Weight | 148.16 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| Purity (Commercial) | ≥ 95% - 97% | Critical for preventing side reactions in multi-step syntheses. |
| Physical State | Solid | Facilitates precise gravimetric dosing and stable storage. |
| Storage Conditions | +4°C, Inert atmosphere | Prevents ambient oxidation of the primary alcohol; light-sensitive. |
Structural and Electronic Causality
As an application scientist, I emphasize that the structural arrangement of this molecule is highly deliberate:
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The Pyridine Core : Acts as a bioisostere for benzene but features a built-in hydrogen bond acceptor (the nitrogen lone pair). This is essential for anchoring inhibitors into the hinge region of kinase ATP-binding pockets[1].
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The 3-Cyano Group : The nitrile moiety is strongly electron-withdrawing. This inductive effect lowers the pKa of the adjacent pyridine nitrogen, modulating its basicity. In drug design, reducing basicity is a proven strategy to improve passive membrane permeability and mitigate off-target hERG channel toxicity (cardiotoxicity)[5].
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The 5-(2-Hydroxyethyl) Vector : The two-carbon aliphatic chain provides precisely enough rotational degrees of freedom to allow the terminal hydroxyl group to project out of narrow binding pockets and interact with solvent-exposed regions. Synthetically, the primary alcohol serves as an ideal handle for late-stage functionalization[6].
Synthetic Workflows & Derivatization
5-(2-Hydroxyethyl)nicotinonitrile is rarely the final drug candidate; rather, it is a versatile building block. The primary alcohol can be readily activated to facilitate the rapid generation of diverse compound libraries.
Fig 1. Synthetic derivatization workflow of 5-(2-Hydroxyethyl)nicotinonitrile.
Derivatization Protocol: Activation and Substitution
To convert the hydroxyl group into a functional pharmacophore (e.g., attaching a piperazine ring for target engagement), the following causal steps are employed:
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Activation : The alcohol is treated with Methanesulfonyl chloride (MsCl) in the presence of Triethylamine (Et₃N) at 0°C. Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a highly electrophilic center susceptible to nucleophilic attack.
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Substitution : A secondary amine (e.g., N-methylpiperazine) is introduced under mild heating. Causality: The amine acts as a nucleophile in an Sₙ2 reaction, displacing the mesylate to form a stable carbon-nitrogen bond, yielding the final functionalized nicotinonitrile derivative.
Pharmacological Applications & Mechanistic Insights
Derivatives synthesized from the nicotinonitrile scaffold exhibit a broad spectrum of pharmacological activities, most notably in oncology as targeted kinase inhibitors[7].
Pim-1 Kinase Inhibition and Apoptosis
Recent studies have highlighted the efficacy of nicotinonitrile derivatives as pan-Pim kinase inhibitors. Pim kinases are overexpressed in various malignancies (e.g., hepatocellular carcinoma) and promote tumor survival by phosphorylating and inactivating pro-apoptotic proteins[8].
By utilizing derivatives of 5-(2-Hydroxyethyl)nicotinonitrile, researchers can design competitive inhibitors that occupy the ATP-binding pocket of Pim-1. This blockade prevents the phosphorylation of downstream targets, thereby restoring the apoptotic cascade and inducing cell cycle arrest at the G2/M phase[8].
Fig 2. Mechanism of apoptosis induction via Pim-1 kinase inhibition by nicotinonitriles.
Experimental Methodologies: Self-Validating Systems
To evaluate the efficacy of newly synthesized nicotinonitrile derivatives, robust biochemical assays are required. The following protocol describes a self-validating In Vitro Kinase Inhibition Assay[1].
Self-Validating In Vitro Kinase Inhibition Protocol
A self-validating protocol must inherently detect its own failure modes. In this workflow, the inclusion of specific controls ensures that any signal degradation is immediately identifiable, preventing false data interpretation.
Step 1: Reagent and Compound Preparation
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Action : Dissolve the test nicotinonitrile derivative in 100% DMSO to create a 10 mM stock, then perform serial dilutions in assay buffer (final DMSO concentration <1%).
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Causality : Nicotinonitrile derivatives can be lipophilic. Pre-dissolving in DMSO prevents compound precipitation, ensuring the calculated concentration matches the actual free-drug concentration in the assay.
Step 2: System Validation Controls (The Self-Validating Mechanism)
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Action : Prepare a Positive Control well containing 1 µM Staurosporine (a known pan-kinase inhibitor)[8] and a Negative Control well containing only the DMSO vehicle.
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Causality : The Staurosporine well validates that the enzyme is capable of being inhibited (ruling out mutated or degraded enzyme batches). The DMSO well establishes the 100% activity baseline. If the Z'-factor between these two controls falls below 0.5, the assay automatically invalidates itself.
Step 3: Enzyme-Inhibitor Pre-Incubation
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Action : Incubate the target kinase (e.g., Pim-1 or VEGFR-2) with the test compound for 30 minutes at 30°C before adding ATP.
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Causality : Many structurally complex inhibitors exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of inhibitor potency (IC₅₀).
Step 4: Reaction Initiation and Detection
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Action : Initiate the reaction by adding ATP at exactly its established Michaelis constant ( Km ) value for the specific kinase. Measure substrate phosphorylation using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
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Causality : Setting the ATP concentration at Km ensures the assay is highly sensitive to competitive ATP-site inhibitors (like nicotinonitriles) while maintaining a robust signal-to-noise ratio.
References
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- BidePharm. "CAS号:1211531-62-2 - 毕得医药". BidePharm.
- BenchChem. "The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery". BenchChem.
- PubMed (NIH). "Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition". PubMed.
- ResearchGate. "Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present)". ResearchGate.
- ResearchGate. "Nicotinonitrile derivatives as antitumor agents." ResearchGate.
- RSC Publishing. "Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening". RSC Publishing.
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